molecular formula C8H7F2NO B1315046 2-Amino-2',4'-difluoroacetophenone CAS No. 643029-92-9

2-Amino-2',4'-difluoroacetophenone

Cat. No.: B1315046
CAS No.: 643029-92-9
M. Wt: 171.14 g/mol
InChI Key: ZATXLIJNSXGMBG-UHFFFAOYSA-N
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Description

2-Amino-2’,4’-difluoroacetophenone is an organic compound with the chemical formula C8H7F2NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2’,4’-difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 2-Amino-2’,4’-difluoroacetophenone involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2’,4’-difluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2’,4’-difluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and difluoro groups can enhance its binding affinity and specificity for certain molecular targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’,6’-difluoroacetophenone
  • 2-Amino-4’-fluoroacetophenone
  • 2-Amino-2’,4’,6’-trifluoroacetophenone

Uniqueness

2-Amino-2’,4’-difluoroacetophenone is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The difluoro substitution pattern can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXLIJNSXGMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476745
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643029-92-9
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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